Cas no 851169-40-9 (2-chloro-N-1-(4-fluorophenyl)ethylacetamide)

2-Chloro-N-1-(4-fluorophenyl)ethylacetamide is a specialized organic compound featuring a chloroacetamide core substituted with a 4-fluorophenyl ethyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloro and fluoro substituents enhances its utility in cross-coupling reactions and nucleophilic substitutions, enabling precise functionalization. Its well-defined molecular architecture ensures consistent performance in multi-step synthetic routes. The compound is typically characterized by high purity and stability under controlled conditions, facilitating its use in research and industrial applications. Careful handling is advised due to its potential reactivity with nucleophiles and strong bases.
2-chloro-N-1-(4-fluorophenyl)ethylacetamide structure
851169-40-9 structure
Product name:2-chloro-N-1-(4-fluorophenyl)ethylacetamide
CAS No:851169-40-9
MF:C10H11ClFNO
MW:215.651845216751
CID:3106481
PubChem ID:3325933

2-chloro-N-1-(4-fluorophenyl)ethylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide
    • 2-chloro-N-1-(4-fluorophenyl)ethylacetamide
    • CS-0220858
    • AKOS009003371
    • DTXSID401252072
    • EN300-07730
    • BJB16940
    • G38717
    • SCHEMBL4862572
    • 851169-40-9
    • Z90122615
    • Inchi: InChI=1S/C10H11ClFNO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)
    • InChI Key: RAKOSWBWXGXGRF-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 215.0513198g/mol
  • Monoisotopic Mass: 215.0513198g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.1Ų

2-chloro-N-1-(4-fluorophenyl)ethylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-07730-10.0g
2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide
851169-40-9 95%
10g
$1224.0 2023-05-01
Enamine
EN300-07730-1.0g
2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide
851169-40-9 95%
1g
$284.0 2023-05-01
Enamine
EN300-07730-5.0g
2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide
851169-40-9 95%
5g
$825.0 2023-05-01
Enamine
EN300-07730-0.05g
2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide
851169-40-9 95%
0.05g
$46.0 2023-10-28
A2B Chem LLC
AV23731-50mg
2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide
851169-40-9 95%
50mg
$84.00 2024-04-19
Aaron
AR019JJ3-5g
2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide
851169-40-9 95%
5g
$1160.00 2023-12-14
Aaron
AR019JJ3-1g
2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide
851169-40-9 95%
1g
$416.00 2025-03-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291528-5g
2-Chloro-n-[1-(4-fluorophenyl)ethyl]acetamide
851169-40-9 95%
5g
¥17815.00 2024-07-28
A2B Chem LLC
AV23731-5g
2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide
851169-40-9 95%
5g
$904.00 2024-04-19
A2B Chem LLC
AV23731-1g
2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide
851169-40-9 95%
1g
$334.00 2024-04-19

Additional information on 2-chloro-N-1-(4-fluorophenyl)ethylacetamide

Introduction to 2-chloro-N-1-(4-fluorophenyl)ethylacetamide (CAS No. 851169-40-9)

2-chloro-N-1-(4-fluorophenyl)ethylacetamide, with the chemical formula C14H14ClFNO, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both chloro and fluoro substituents makes it a versatile intermediate for synthesizing various bioactive molecules.

The compound's molecular structure consists of an acetamide moiety linked to a chloro-substituted benzene ring and a fluorine-substituted phenyl group. This arrangement not only contributes to its chemical reactivity but also enhances its pharmacological profile. The chloro group can participate in nucleophilic substitution reactions, while the fluoro group is known for its ability to modulate metabolic stability and binding affinity in drug molecules.

In recent years, there has been a growing interest in fluorinated compounds due to their favorable pharmacokinetic properties. The incorporation of fluorine into drug molecules can lead to improved bioavailability, reduced metabolic degradation, and enhanced binding interactions with biological targets. 2-chloro-N-1-(4-fluorophenyl)ethylacetamide serves as a valuable building block for constructing such fluorinated derivatives.

One of the most promising applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted in the treatment of cancers and inflammatory diseases. By modifying the structure of 2-chloro-N-1-(4-fluorophenyl)ethylacetamide, researchers can develop novel kinase inhibitors with improved selectivity and potency.

Recent studies have demonstrated the efficacy of fluorinated amides in inhibiting specific kinases. For instance, derivatives of this compound have shown promising results in preclinical trials for the treatment of breast cancer. The fluoro group enhances the binding affinity of the inhibitor to the kinase active site, leading to more effective inhibition of tumor growth.

The synthesis of 2-chloro-N-1-(4-fluorophenyl)ethylacetamide involves multi-step organic reactions, including chlorination, fluorination, and amide bond formation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.

The compound's stability under various conditions is another critical factor that makes it suitable for pharmaceutical use. Studies have shown that 2-chloro-N-1-(4-fluorophenyl)ethylacetamide remains stable under standard storage conditions, maintaining its integrity over time. This stability is essential for ensuring the efficacy and safety of drugs that incorporate this compound as an intermediate.

In addition to its role in kinase inhibition, this compound has potential applications in other therapeutic areas. Researchers are exploring its use in developing antiviral agents, where the fluoro group can enhance viral protease inhibition. Furthermore, its structural features make it a candidate for designing novel antibiotics targeting resistant bacterial strains.

The development of new drug candidates is a complex process that requires extensive research and collaboration among scientists from various disciplines. The use of intermediates like 2-chloro-N-1-(4-fluorophenyl)ethylacetamide plays a crucial role in this process by providing a foundation for creating innovative therapeutic agents.

The chemical industry continues to invest in research and development to discover new applications for compounds like this one. Advances in computational chemistry and high-throughput screening techniques are accelerating the discovery of novel drug candidates derived from such intermediates.

In conclusion, 2-chloro-N-1-(4-fluorophenyl)ethylacetamide (CAS No. 851169-40-9) is a versatile compound with significant potential in pharmaceutical development. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications, this compound is poised to play a vital role in the next generation of therapeutic agents.

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